molecular formula C8H5BrO2 B044206 3-Bromo-2-coumaranone CAS No. 115035-43-3

3-Bromo-2-coumaranone

Cat. No. B044206
M. Wt: 213.03 g/mol
InChI Key: MXSVEBOOHMKMQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-2-coumaranone and its derivatives involves various strategies, including palladium-catalyzed transformations and reactions utilizing bromoacetyl coumarins as key intermediates. For instance, a notable method involves converting 3-bromo-2H-coumarins to 3-(benzofuran-2-yl)-2H-coumarins under palladium catalysis, which involves C-C bond formation via C-H activation and C-O bond formation through 2H-coumarin-to-benzofuran ring contraction (Galvani et al., 2017). Another approach highlighted the synthesis of 6-Bromo-2-isopropylidenecoumaranone as a potential intermediate for natural products, showcasing a sequence involving 3-bromosalicylaldehyde and chloroacetone (Pergomet et al., 2016).

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-coumaranone derivatives has been elucidated through various spectroscopic and crystallographic techniques, revealing insights into their geometrical and electronic properties. The structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, for example, was analyzed by NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction, providing detailed information on its monoclinic system (Kulai et al., 2016).

Chemical Reactions and Properties

3-Bromo-2-coumaranone undergoes various chemical reactions, serving as a precursor for the synthesis of a wide range of heterocyclic systems. A comprehensive review has discussed its applications as a versatile building block in the preparation of thiophenes, imidazoles, pyrazoles, and more, highlighting its role in the synthesis of critical polyfunctionalized heterocyclic systems (Abdou et al., 2021).

Physical Properties Analysis

The synthesis and study of 3-Bromo-2-coumaranone derivatives have also contributed to understanding their physical properties, including photophysical characteristics. The analysis of these properties is crucial for their application in materials science and photophysics (Galvani et al., 2017).

Chemical Properties Analysis

3-Bromo-2-coumaranone and its derivatives exhibit a range of chemical properties, including reactivity under various catalytic conditions and transformations into complex heterocyclic structures. Their chemical behavior is pivotal in the synthesis of naturally occurring compounds and the development of new synthetic methodologies (Pergomet et al., 2016).

Scientific Research Applications

  • Versatile Building Blocks in Chemistry

    3-(Bromoacetyl)coumarins, related to 3-Bromo-2-coumaranone, are versatile building blocks for various heterocyclic systems. They have potential applications in analytical chemistry, fluorescent sensors, and biological applications (Abdou et al., 2021).

  • Synthesis of Natural Products

    They can be used in the synthesis of natural products like TMC 120-B and pseudodeflectusin (Pergomet, Kaufman, & Bracca, 2016).

  • Potential Treatments for Neurological Disorders

    3-coumaranone derivatives show potential as selective inhibitors of monoamine oxidase B (MAO-B). This is significant for potential treatments of disorders like Parkinson's and Alzheimer's diseases (Van Dyk et al., 2015).

  • Synthesis of Functionalized 3-Bromocoumarins

    They can be synthesized in a one-pot three-component reaction, meeting the demand for large combinatorial chemical libraries based on the coumarin scaffold (Audisio et al., 2010).

  • Design of Chemiluminescent Probes

    Their study using mass spectrometry helps in the design of chemiluminescent probes (Safronov et al., 2021).

  • Chemical Energetics and Stability

    The enthalpies of formation of 2-coumaranone and 3-coumaranone support predictions of their relative stability and the importance of stabilizing electronic intramolecular interactions (Sousa et al., 2013).

  • Potential Bioanalytical Applications

    2-coumaranone chemiluminescence involves superoxide radical anions and a single electron transfer step, suggesting potential for designing new 2-coumaranone derivatives with superior emission characteristics for bioanalytical applications (Schramm et al., 2017).

  • Inhibitory Activity in Biochemistry

    New coumarin and 3coumaranone derivatives show dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase, with implications for enzyme inhibition and no significant antioxidant activity (Alipour et al., 2013).

  • Potential in Cancer Treatment

    Some derivatives, like 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate, show potential as new anticancer agents by inhibiting cancer cell invasion and tumor growth in vivo (Kempen et al., 2003).

Safety And Hazards

3-Bromo-2-coumaranone should be handled with care to avoid contact with skin and eyes . It should not be inhaled or ingested . If swallowed, immediate medical assistance should be sought . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

3-bromo-3H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSVEBOOHMKMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393057
Record name 3-Bromo-2-coumaranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-coumaranone

CAS RN

115035-43-3
Record name 3-Bromo-2-coumaranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JJ Hostýnek, AI Lauerma, PS Magee, E Bloom… - Archives of …, 1995 - Springer
… The same compounds were predicted to be allergens (3-bromo-2-coumaranone, 1-nitrocyclohexene and ctacryloyloxy-[~, [~-dimethyl-[~-butyrolactone) and nonallergens (1-carbethoxy-…
Number of citations: 23 link.springer.com
EV Bejan, E Font-Sanchis, JC Scaiano - Organic Letters, 2001 - ACS Publications
… Lamp irradiation (Luzchem prototype photoreactor, UVB lamps, 3 h) of a deaerated 0.02 M toluene solution of 3-bromo-2-coumaranone led to complete consumption of the starting …
Number of citations: 86 pubs.acs.org
Y Hu, J Yuan, Z Li, L Zhao, J Zhao, X Yu - Communications Chemistry, 2022 - nature.com
… ethers, 3-bromooxindoles and 3-bromo-2-coumaranone could be applicable to the powerful one… 3-bromooxindoles were changed to 3-bromo-2-coumaranone, the slightly lower reaction …
Number of citations: 1 www.nature.com
PI Abramenko, VG Zhiryakov - Chemistry of Heterocyclic Compounds, 1977 - Springer
… A 2.14-g (0.01 mole) sample of 3-bromo-2coumaranone was added to a solution of 0.8 g (0.0106 mole) of thioacetamide in 3.0 ml of anhydrous ethanol, and the mixture was refluxed for …
Number of citations: 7 link.springer.com
SA Johnson - 2020 - search.proquest.com
The Truce-Smiles rearrangement is an aryl ring migration that occurs via an intramolecular SNAr pathway and concludes with the formation of a new CC bond. The widely accepted …
Number of citations: 3 search.proquest.com
JJ Ryoo, DW Armstrong - Bulletin of the Korean Chemical Society, 2007 - koreascience.kr
1, 1-Binaphthyl-2> 2-diamine and its derivatives have been used as a very powerful chiral cataly 아 for asymmetric synthesis. 1" 2 The preparative separation of racemic 1, 1-binaphthyl・…
Number of citations: 8 koreascience.kr
小川隆, 大津裕 - 日本化学会誌(化学と工業化学), 1997 - jstage.jst.go.jp
ケイ酸ナトリウム・マグネシウムの水性ゲルを噴霧乾燥すると, HPLC 用充填剤として使用可能な球状粘土鉱物が得られた. これに, 光学活性な金属錯体 Δ トリス (1, 10-フェナソトロリソ) ルテニウム (II…
Number of citations: 5 www.jstage.jst.go.jp

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